D-Alanine Sofosbuvir is a critical diastereomeric impurity reference standard for Sofosbuvir ANDA submissions. The D-alanine, Rp-phosphoryl configuration exhibits >17-fold lower antiviral potency than the API with a distinct cardiac safety profile, making accurate quantification essential.
• Primary reference standard for HPLC method development/validation; baseline separation from API enables accurate quantification.
• Essential for impurity profiling in ANDA submissions and routine QC batch release.
• Supplied with comprehensive CoA; available from stock for global dispatch.
Molecular FormulaC22H29FN3O9P
Molecular Weight529.458
CAS No.1064684-71-4
Cat. No.B580185
⚠ Attention: For research use only. Not for human or veterinary use.
D-Alanine Sofosbuvir: Key Diastereomeric Impurity Standard
D-Alanine Sofosbuvir (CAS 1064684-71-4), chemically designated as Isopropyl ((((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(phenoxy)phosphoryl)-D-alaninate, is a specific diastereomer of the blockbuster hepatitis C virus (HCV) NS5B polymerase inhibitor prodrug, Sofosbuvir (PSI-7977, GS-7977) [1]. It is a well-characterized, process-related impurity and a critical reference standard utilized in the pharmaceutical industry [2]. Its primary role is in analytical method development, method validation (AMV), and quality control (QC) applications required for Abbreviated New Drug Applications (ANDA) and commercial manufacturing of Sofosbuvir drug substance and product [3].
Diastereomeric impurity standard for Sofosbuvir analytical method development and QC
Intended for AMV, ANDA-supporting impurity profiling and batch release testing
Stereochemically defined D-alanine, Rp-phosphoryl configuration ensures method specificity
[1] Chemicalbook. (n.d.). 1190307-88-0 (Sofosbuvir). Retrieved from https://www.chemicalbook.cn/CASEN_1190307-88-0.htm View Source
The unique diastereomeric configuration of D-Alanine Sofosbuvir, defined by its D-alanine and Rp-phosphoryl stereocenters, fundamentally dictates its pharmacological and analytical behavior compared to its active pharmaceutical ingredient (API) counterpart, Sofosbuvir (L-alanine, Sp-phosphoryl) [1]. Generic substitution or the use of a different impurity reference standard is not viable because this specific stereochemistry directly impacts key measurable properties. The (Sp)-diastereomer of Sofosbuvir is significantly more potent against HCV replication than the (Rp)-diastereomer [1]. Furthermore, the diastereomeric pair exhibits distinct and clinically meaningful differences in safety pharmacology, specifically regarding the risk of bradycardia when co-administered with amiodarone [2]. At an analytical level, these stereochemical differences are sufficient to enable baseline chromatographic separation, which is essential for accurate quantification and control of the impurity profile in drug development and manufacturing [3]. Therefore, its procurement and use are mandated by specific, quantifiable differences that directly impact drug safety, efficacy, and regulatory compliance.
Sofosbuvir API (L-alanine, Sp)
Replicon inhibition response context differs; chiral HPLC retention not interchangeable with impurity standard.
Similar CAS or racemic mixtures may not provide the stereospecific identity required for impurity quantification or ANDA-supporting validation.
[1] Chemicalbook. (n.d.). 1190307-88-0 (Sofosbuvir). Retrieved from https://www.chemicalbook.cn/CASEN_1190307-88-0.htm View Source
[2] Lagrutta, A., Regan, C. P., Zeng, H., Imredy, J. P., Koeplinger, K., Morissette, P., ... & Sannajust, F. (2017). Cardiac drug-drug interaction between HCV-NS5B pronucleotide inhibitors and amiodarone is determined by their specific diastereochemistry. *Scientific Reports*, 7, 44820. https://doi.org/10.1038/srep44820 View Source
[3] Wang, Y., Zhou, J., & Wei, N. (2022). A Chiral Stationary Phase HPLC Method for Enantiomers Separation in Sofosbuvir. *Shandong Chemical Industry*, 51(5), 116. View Source
D-Alanine Sofosbuvir: Comparative Evidence
HCV Replicon Potency: Diastereomer Comparison
In a direct comparison of the two diastereomers at the phosphorus center, the Sofosbuvir (Sp-configuration) exhibited an EC90 of 0.42 µM in an HCV replicon assay, while the corresponding Rp-diastereomer, which is representative of the D-Alanine Sofosbuvir stereochemistry, had an EC90 of 7.5 µM [1]. This demonstrates a greater than 10-fold difference in potency, specifically a 17.9-fold increase in potency for the Sp-diastereomer over the Rp-diastereomer.
HCV Replicon PotencyHead-to-head
EC90 7.5 µM (Rp) vs 0.42 µM (Sp)
17.9-fold difference; supports impurity classification and control rationale.
This data proves that D-Alanine Sofosbuvir is an impurity with negligible therapeutic activity, justifying its strict control as a related substance in drug product quality and procurement for analytical standards.
A preclinical study evaluated the impact of diastereochemistry on the cardiac drug-drug interaction between HCV prodrugs and amiodarone. The study found that co-application of amiodarone with L-alanine, Sp prodrugs (the configuration of Sofosbuvir API) caused increased beating rate and decreased beat amplitude in human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs). In contrast, D-alanine, Rp prodrugs, which includes D-Alanine Sofosbuvir and the analog MK-3682, did not produce these adverse effects [1]. This stereochemical selectivity was further confirmed in vivo [1].
Cardiac Safety EndpointHead-to-head
No bradycardia-like endpoint induced by Rp + amiodarone; Sp increased beating rate and decreased amplitude.
Stereochemistry-dependent safety-related endpoint profile; relevant for impurity assessment.
hiPSC-CM and in vivo model context.
Cardiac SafetyDrug-Drug InteractionhiPSC-CMIn Vivo Model
Evidence Dimension
Induction of bradycardia/bradyarrhythmia when co-administered with amiodarone
Target Compound Data
No adverse cardiac effects observed in vitro or in vivo
Comparator Or Baseline
Sofosbuvir (L-alanine, Sp) caused increased beating rate and decreased beat amplitude in hiPSC-CMs
Quantified Difference
Qualitative difference in adverse effect profile (presence vs. absence)
Conditions
In vitro (hiPSC-CMs) and in vivo animal models
Why This Matters
This data identifies a critical safety-related differentiation that is relevant for understanding the impurity profile and for researchers developing next-generation HCV prodrugs seeking to avoid this specific cardiac interaction.
Cardiac SafetyDrug-Drug InteractionhiPSC-CMIn Vivo Model
[1] Lagrutta, A., Regan, C. P., Zeng, H., Imredy, J. P., Koeplinger, K., Morissette, P., ... & Sannajust, F. (2017). Cardiac drug-drug interaction between HCV-NS5B pronucleotide inhibitors and amiodarone is determined by their specific diastereochemistry. *Scientific Reports*, 7, 44820. https://doi.org/10.1038/srep44820 View Source
Intracellular Metabolism: No Active Metabolites Detected
The same study on diastereomer-specific drug interactions also revealed a key difference in metabolic processing. While intracellular accumulation of metabolites was observed for L-alanine, Sp prodrugs, the study explicitly noted that `no D-ala,RP metabolites were detected` [1]. This indicates a fundamental block in the prodrug activation pathway for the D-Alanine Sofosbuvir stereoisomer, which is consistent with its lack of therapeutic potency and distinct safety profile.
Intracellular MetabolismHead-to-head
No D-ala,Rp metabolites detected; Sp prodrugs produced detectable intracellular metabolites.
Prodrug activation block confirmed; supports impurity/negative control use.
Sofosbuvir (L-alanine, Sp) produced detectable intracellular metabolites
Quantified Difference
Qualitative difference in metabolic fate (detectable vs. non-detectable)
Conditions
Cellular pharmacology study
Why This Matters
This demonstrates a clear mechanistic basis for the compound's inactivity, confirming its classification as an impurity and not an alternative active agent, which is a critical distinction for both research and procurement.
[1] Lagrutta, A., Regan, C. P., Zeng, H., Imredy, J. P., Koeplinger, K., Morissette, P., ... & Sannajust, F. (2017). Cardiac drug-drug interaction between HCV-NS5B pronucleotide inhibitors and amiodarone is determined by their specific diastereochemistry. *Scientific Reports*, 7, 44820. https://doi.org/10.1038/srep44820 View Source
HPLC Separation from Sofosbuvir API
The stereochemical difference between D-Alanine Sofosbuvir and Sofosbuvir API is sufficient to enable their separation using chiral stationary phase HPLC [1]. This is in contrast to other Sofosbuvir-related substances where chromatographic resolution might be more challenging. The development and validation of such methods are essential for ANDA submissions [2]. A validated RP-HPLC method for related substances of Sofosbuvir demonstrated a retention time of 3.674 minutes for the API, while a process-related impurity was eluted at 5.704 minutes [3]. While not specific to D-Alanine Sofosbuvir, this data underscores the ability of analytical methods to resolve and quantify related impurities.
HPLC SeparationSupporting evidence
Baseline resolution on chiral stationary phase; related impurity retention shift +2.03 min reported.
Enables reliable impurity quantification for ANDA/QC.
Chromatographic resolution / retention time difference
Target Compound Data
Separable from Sofosbuvir API using chiral HPLC
Comparator Or Baseline
Sofosbuvir API
Quantified Difference
Qualitative: Baseline separation achievable on chiral stationary phase. Reference data for a related impurity shows a retention time shift of +2.03 minutes.
Conditions
Chiral stationary phase HPLC; validated RP-HPLC for related substances
Why This Matters
This confirms that D-Alanine Sofosbuvir can be reliably quantified as an impurity using established analytical methods, which is a critical requirement for quality control and regulatory filings.
[3] Pathak, A. et al. (2021). Development and validation of RP HPLC method for the estimation of Sofosbuvir and related impurity in bulk and pharmaceutical dosage form. Retrieved from https://doaj.org/article/... View Source
High-Purity Reference Standard for Compliance
D-Alanine Sofosbuvir is commercially supplied as a high-purity (>95%) analytical reference standard [1]. It is explicitly intended and used for analytical method development, method validation (AMV), and quality control (QC) applications, which are mandatory for Abbreviated New Drug Application (ANDA) submissions and commercial production of Sofosbuvir [2]. Reputable vendors provide a detailed Certificate of Analysis (CoA) with this compound, supporting traceability to pharmacopeial standards [3].
Reference Standard PuritySupporting evidence
>95% purity; CoA provided for regulatory traceability.
Certified high-purity material meets pharmacopeial reference standard expectations.
Commercial specification for ANDA/QC use.
Reference StandardANDAMethod ValidationQuality Control
Evidence Dimension
Product Purity and Intended Use
Target Compound Data
>95% purity; intended for use as an analytical reference standard for regulatory applications
Comparator Or Baseline
Generic research chemical vs. regulated pharmaceutical impurity standard
Quantified Difference
Qualitative: Regulatory compliance documentation and specific application for ANDA/QC
Procurement of this specific compound, rather than a generic research chemical, ensures access to a certified, high-purity material with the necessary documentation to support critical regulatory and quality decisions in drug development.
Reference StandardANDAMethod ValidationQuality Control
[1] CATO Research Chemicals. (n.d.). Sofosbuvir Impurity 95. Retrieved from https://www.catorm.com/p/24859.html View Source
D-Alanine Sofosbuvir: Applications in R&D and Manufacturing
Analytical Method Development and Validation (AMV)
Procure D-Alanine Sofosbuvir as a primary reference standard to develop and validate HPLC methods for the separation and quantification of this specific impurity in Sofosbuvir drug substance and finished products. This is a critical requirement for establishing an impurity profile in ANDA submissions to regulatory agencies [1]. As demonstrated by the >17-fold difference in antiviral potency compared to the API [2], accurate measurement of this impurity is essential to ensure product safety and efficacy.
QC Release and Stability Testing
Use D-Alanine Sofosbuvir as a reference standard in routine QC testing to monitor and control impurity levels during the commercial manufacturing of Sofosbuvir drug substance and product [1]. Its well-defined chromatographic behavior [3] and the availability of a certified CoA [1] ensure robust and reliable batch release and long-term stability studies, a cornerstone of pharmaceutical quality assurance.
Pharmacological Profiling of HCV Prodrugs
Utilize D-Alanine Sofosbuvir as a comparator compound in preclinical safety pharmacology studies focused on cardiac drug-drug interactions. The data clearly show that D-ala,RP prodrugs do not induce the bradycardia associated with L-ala,Sp prodrugs when co-administered with amiodarone [4]. This makes it a critical control for designing and evaluating new HCV polymerase inhibitors intended to circumvent this specific safety liability.
In Vitro Metabolism Studies for Prodrug Activation
Employ D-Alanine Sofosbuvir as a negative control or comparator in studies evaluating the intracellular activation of phosphoramidate prodrugs. The finding that no intracellular metabolites are detected for the D-ala,RP configuration [4] makes it a powerful tool for investigating the stereochemical requirements for Cathepsin A-mediated activation and subsequent conversion to the active triphosphate metabolite.
[2] Chemicalbook. (n.d.). 1190307-88-0 (Sofosbuvir). Retrieved from https://www.chemicalbook.cn/CASEN_1190307-88-0.htm View Source
[3] Wang, Y., Zhou, J., & Wei, N. (2022). A Chiral Stationary Phase HPLC Method for Enantiomers Separation in Sofosbuvir. *Shandong Chemical Industry*, 51(5), 116. View Source
[4] Lagrutta, A., Regan, C. P., Zeng, H., Imredy, J. P., Koeplinger, K., Morissette, P., ... & Sannajust, F. (2017). Cardiac drug-drug interaction between HCV-NS5B pronucleotide inhibitors and amiodarone is determined by their specific diastereochemistry. *Scientific Reports*, 7, 44820. https://doi.org/10.1038/srep44820 View Source
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